AL-611

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H33F2N6O8P |

|---|---|

Molecular Weight |

614.5 g/mol |

IUPAC Name |

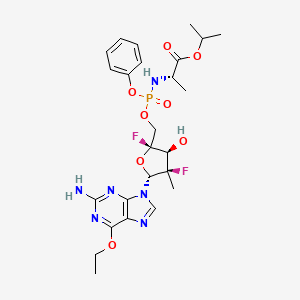

propan-2-yl (2S)-2-[[[(2S,3S,4R,5R)-5-(2-amino-6-ethoxypurin-9-yl)-2,4-difluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C25H33F2N6O8P/c1-6-37-19-17-18(30-23(28)31-19)33(13-29-17)22-24(5,26)21(35)25(27,40-22)12-38-42(36,41-16-10-8-7-9-11-16)32-15(4)20(34)39-14(2)3/h7-11,13-15,21-22,35H,6,12H2,1-5H3,(H,32,36)(H2,28,30,31)/t15-,21-,22+,24+,25+,42?/m0/s1 |

InChI Key |

ZPUNZSJZZGWNSN-UNWTUYFGSA-N |

Isomeric SMILES |

CCOC1=NC(=NC2=C1N=CN2[C@H]3[C@]([C@@H]([C@](O3)(COP(=O)(N[C@@H](C)C(=O)OC(C)C)OC4=CC=CC=C4)F)O)(C)F)N |

Canonical SMILES |

CCOC1=NC(=NC2=C1N=CN2C3C(C(C(O3)(COP(=O)(NC(C)C(=O)OC(C)C)OC4=CC=CC=C4)F)O)(C)F)N |

Origin of Product |

United States |

Foundational & Exploratory

AL-611: A Technical Guide to its Mechanism of Action Against Hepatitis C Virus

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of AL-611, a potent nucleotide analogue inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. This document details the molecular interactions, enzymatic inhibition, and cellular activity of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes.

Introduction to this compound and its Target: HCV NS5B Polymerase

Hepatitis C is a liver disease caused by the Hepatitis C Virus, a single-stranded RNA virus. A critical enzyme for the replication of the HCV genome is the RNA-dependent RNA polymerase (RdRp) known as non-structural protein 5B (NS5B). This enzyme is the catalytic core of the HCV replication complex and is responsible for synthesizing new viral RNA genomes.[1][2] Due to its essential role in the viral life cycle and the absence of a human homologue, NS5B is a prime target for direct-acting antiviral (DAA) therapies.

This compound is a phosphoramidate prodrug of a 2',4'-substituted guanosine nucleotide analogue designed to target the HCV NS5B polymerase.[3][4] As a prodrug, this compound is designed for efficient oral delivery and intracellular conversion to its active triphosphate form, which then acts as a competitive inhibitor of the NS5B polymerase.[3][4]

The HCV Replication Cycle and the Role of NS5B

The replication of HCV is a multi-step process that occurs in the cytoplasm of infected hepatocytes.[5][6] The virus enters the cell, and its RNA genome is translated into a single polyprotein, which is then cleaved by viral and host proteases into structural and non-structural proteins.[2][5] The non-structural proteins, including NS5B, assemble into a replication complex associated with intracellular membranes, forming a "membranous web" where RNA replication takes place.[1]

The NS5B polymerase catalyzes the synthesis of a negative-strand RNA intermediate using the positive-strand viral genome as a template. This negative-strand intermediate then serves as a template for the synthesis of new positive-strand viral genomes.[1][2] These newly synthesized genomes can be translated into more viral proteins, used for further replication, or packaged into new virus particles to be released from the cell.[2]

References

- 1. Progress, evolving therapeutic/diagnostic approaches, and challenges in the management of hepatitis C virus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Hepatitis C Virus NS5B Polymerase Exhibits Distinct Nucleotide Requirements for Initiation and Elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. pnas.org [pnas.org]

- 6. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]

AL-611: A Guanosine Nucleotide Analogue for the Treatment of Hepatitis C

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AL-611 is a phosphoramidate prodrug of a novel guanosine nucleotide analogue developed for the treatment of Hepatitis C Virus (HCV) infection. As a nucleoside analogue, this compound is designed to be orally administered and subsequently metabolized within the body to its active triphosphate form. This active metabolite then acts as a potent and selective inhibitor of the HCV NS5B polymerase, an RNA-dependent RNA polymerase that is essential for the replication of the viral genome.[1][2] By mimicking the natural guanosine nucleotide, the triphosphate of this compound's parent compound is incorporated into the nascent viral RNA chain, leading to premature chain termination and the halting of viral replication.[1][2] This guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro activity, and pharmacokinetic profile in preclinical models.

Data Summary

The following tables summarize the key quantitative data for this compound and its active triphosphate form.

Table 1: In Vitro Activity of this compound and its Triphosphate Metabolite

| Compound | Assay | Genotype | IC50 / EC50 (nM) |

| This compound Triphosphate | HCV NS5B Polymerase Assay | 1b | 130 |

| This compound | HCV Replicon Assay | 1b | 5 |

Data extracted from Wang G, et al. J Med Chem. 2020.

Table 2: Intracellular Nucleoside Triphosphate (NTP) Formation

| Cell Type | Compound | Concentration (µM) | Time (h) | NTP Level (pmol/10^6 cells) |

| Primary Human Hepatocytes | This compound | 1 | 24 | High (Specific values not publicly available) |

Information based on statements in Wang G, et al. J Med Chem. 2020, indicating high levels of the nucleoside 5'-triphosphate were observed.[1][2]

Mechanism of Action

This compound is a phosphoramidate prodrug, a chemical modification designed to enhance its oral bioavailability and facilitate its entry into hepatocytes, the primary site of HCV replication. Once inside the hepatocyte, the phosphoramid हमरate moiety is cleaved by cellular enzymes to release the monophosphate of the guanosine nucleoside analogue. This monophosphate is then further phosphorylated by host cell kinases to its active triphosphate form.

The active triphosphate metabolite of this compound's parent compound acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase. It mimics the natural guanosine triphosphate and is incorporated into the elongating viral RNA strand. However, due to modifications in its sugar moiety, the incorporated analogue prevents the addition of the next nucleotide, thereby causing premature chain termination and inhibiting viral replication.

Experimental Protocols

HCV NS5B Polymerase Assay

The inhibitory activity of the triphosphate form of this compound's parent compound against the HCV NS5B polymerase was determined using an in vitro enzymatic assay. A detailed protocol based on standard methodologies is as follows:

-

Enzyme and Template Preparation: Recombinant HCV NS5B polymerase (genotype 1b) was purified. A synthetic RNA template and a complementary primer were used to initiate RNA synthesis.

-

Reaction Mixture: The assay was performed in a reaction buffer containing Tris-HCl, MgCl2, DTT, KCl, and a mixture of the four natural ribonucleoside triphosphates (ATP, CTP, GTP, UTP), with one of them being radiolabeled (e.g., [α-³²P]GTP) for detection.

-

Inhibition Assay: The triphosphate of this compound's parent compound was serially diluted and pre-incubated with the NS5B polymerase and the template-primer complex.

-

Initiation and Elongation: The reaction was initiated by the addition of the NTP mixture. The reaction was allowed to proceed at 30°C for a specified time.

-

Quenching and Detection: The reaction was stopped by the addition of EDTA. The newly synthesized radiolabeled RNA was captured on a filter membrane and the unincorporated nucleotides were washed away. The radioactivity on the filter, corresponding to the amount of synthesized RNA, was quantified using a scintillation counter.

-

Data Analysis: The IC50 value, the concentration of the inhibitor that reduces the enzyme activity by 50%, was calculated by fitting the dose-response data to a sigmoidal curve.

HCV Replicon Assay

The antiviral activity of this compound in a cellular context was evaluated using an HCV replicon assay. This assay utilizes human hepatoma cells (Huh-7) that harbor a subgenomic HCV RNA that can replicate autonomously.

-

Cell Culture: Huh-7 cells containing an HCV genotype 1b subgenomic replicon with a luciferase reporter gene were cultured in DMEM supplemented with fetal bovine serum and G418 (for selection of replicon-containing cells).

-

Compound Treatment: Cells were seeded in 96-well plates and treated with serial dilutions of this compound.

-

Incubation: The plates were incubated for 72 hours to allow for HCV replication and the effect of the compound to manifest.

-

Luciferase Assay: After incubation, the cells were lysed, and the luciferase activity, which is proportional to the level of HCV RNA replication, was measured using a luminometer.

-

Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., using a CellTiter-Glo assay) was performed to assess the effect of the compound on cell viability.

-

Data Analysis: The EC50 value, the concentration of the compound that inhibits HCV replication by 50%, was determined from the dose-response curve of the luciferase signal. The CC50 (50% cytotoxic concentration) was also determined to calculate the selectivity index (SI = CC50/EC50).

Determination of Intracellular Nucleoside Triphosphate Levels

The formation of the active triphosphate metabolite of this compound's parent compound in primary human hepatocytes was quantified using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

-

Cell Treatment: Primary human hepatocytes were incubated with this compound at a specified concentration for various time points.

-

Cell Lysis and Extraction: After incubation, the cells were washed with cold phosphate-buffered saline and lysed with a cold extraction solution (e.g., 70% methanol) to precipitate proteins and extract the intracellular metabolites.

-

Sample Preparation: The cell lysates were centrifuged to remove cell debris, and the supernatant containing the nucleotides was collected and dried. The dried extract was then reconstituted in a suitable buffer for LC-MS/MS analysis.

-

LC-MS/MS Analysis: The reconstituted samples were injected into an LC-MS/MS system. The separation of the triphosphate metabolite from other cellular nucleotides was achieved using an appropriate HPLC column (e.g., an anion-exchange column). The detection and quantification of the triphosphate were performed using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

-

Quantification: The concentration of the triphosphate metabolite was determined by comparing its peak area to a standard curve generated with a known amount of the synthesized triphosphate standard. The results were normalized to the number of cells.

Clinical Development

A Phase 1 clinical trial (NCT03253471) was initiated to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers and patients with HCV infection. However, the trial was terminated due to a strategic decision by the sponsoring company to discontinue the development of their portfolio of compounds for the treatment of hepatitis C. As a result, no clinical data from this study has been publicly released.

Conclusion

This compound is a promising guanosine nucleotide analogue prodrug that demonstrates potent inhibition of HCV replication in preclinical studies. Its mechanism of action, targeting the essential NS5B polymerase, and its efficient conversion to the active triphosphate form in hepatocytes highlight its potential as an antiviral agent. While its clinical development was halted due to strategic reasons, the preclinical data for this compound provide valuable insights for the design and development of future nucleoside analogue inhibitors for the treatment of viral diseases.

References

The Discovery and Synthesis of AL-611: A Novel Anti-HCV Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document details the discovery, synthesis, and preclinical evaluation of AL-611, a novel phosphoramidate prodrug of a guanosine nucleotide analog. This compound was identified as a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B polymerase, a key enzyme in the viral replication cycle. This guide provides a comprehensive overview of the quantitative data, experimental methodologies, and the underlying mechanism of action of this compound, intended for professionals in the field of drug development and virology.

Introduction

Chronic hepatitis C (CHC) is a significant global health issue caused by the hepatitis C virus.[1][2] While direct-acting antiviral (DAA) therapies have achieved high cure rates, there is an ongoing need for new agents with improved profiles, such as shorter treatment durations.[1][2] The HCV NS5B polymerase is a prime target for antiviral drug development due to its essential role in viral RNA replication.[3][4] this compound emerged from a research program focused on the synthesis and evaluation of 2',3'- and 2',4'-substituted guanosine nucleotide analogs as HCV NS5B polymerase inhibitors.[1][2]

Mechanism of Action

This compound is a phosphoramidate prodrug, designed to efficiently deliver its active triphosphate form into hepatocytes.[5] Once inside the cell, this compound undergoes metabolic activation to the corresponding nucleoside 5'-triphosphate. This active metabolite then acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase. By mimicking the natural substrate, it becomes incorporated into the growing viral RNA chain, leading to chain termination and halting viral replication.

Caption: Mechanism of action of this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the preparation of a modified guanosine nucleoside. A key step in the synthesis is the stereoselective introduction of the phosphoramidate moiety at the 5'-hydroxyl group of the nucleoside. This is crucial as this compound is a specific P-isomer (Sp-diastereomer), which has been shown to be the more potent of the two possible diastereomers. The synthesis of the precursor nucleosides is based on established procedures. The final phosphoramidate prodrugs are often purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: Generalized synthesis workflow for this compound.

Quantitative Data

This compound and its active triphosphate form have demonstrated potent inhibitory activity in various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibition of HCV NS5B Polymerase

| Compound | Target | Assay | IC50 (μM) |

| This compound (triphosphate) | HCV NS5B Polymerase | Enzyme Inhibition Assay | as low as 0.13 |

Table 2: Anti-HCV Activity in Cell-Based Replicon Assays

| Compound | HCV Genotype | Assay | EC50 (nM) |

| This compound (prodrug) | Genotype 1b (GT1b) | HCV Replicon Assay | as low as 5 |

| This compound (prodrug) | Genotype 2a (GT2a) | HCV Replicon Assay | Data not specified |

Table 3: In Vivo and In Vitro Metabolism

| Study Type | System | Key Finding |

| In Vitro | Primary Human Hepatocytes | High levels of the active nucleoside 5'-triphosphate observed. |

| In Vivo | Dog Model (oral administration) | High levels of the active nucleoside 5'-triphosphate observed in the liver. |

Experimental Protocols

The following are representative protocols for the key assays used in the evaluation of this compound. These are based on standard methodologies in the field.

HCV NS5B Polymerase Inhibition Assay

This assay measures the ability of the triphosphate form of the nucleoside analog to inhibit the RNA-dependent RNA polymerase activity of recombinant HCV NS5B.

-

Enzyme and Template Preparation: Purified recombinant HCV NS5B protein and a suitable RNA template (e.g., a homopolymeric template like poly(C) with a complementary primer) are prepared.

-

Reaction Mixture: A reaction mixture is prepared containing buffer, salts (e.g., MnCl2), dithiothreitol (DTT), and ribonucleotides (ATP, CTP, UTP, and GTP), one of which is radiolabeled or fluorescently tagged.

-

Inhibitor Addition: The test compound (the 5'-triphosphate of the nucleoside analog) is added to the reaction mixture at various concentrations.

-

Initiation of Reaction: The reaction is initiated by the addition of the NS5B enzyme.

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 1-2 hours).

-

Quenching and Precipitation: The reaction is stopped, and the newly synthesized RNA is precipitated (e.g., using trichloroacetic acid) and collected on a filter plate.

-

Detection: The amount of incorporated radiolabeled or fluorescent nucleotide is quantified using a scintillation counter or fluorescence reader.

-

Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

HCV Replicon Assay

This cell-based assay measures the ability of the prodrug to inhibit HCV RNA replication within human hepatoma cells.

-

Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon are used. These replicons often contain a reporter gene, such as luciferase, for ease of quantification.[6]

-

Compound Treatment: The cells are seeded in multi-well plates and treated with serial dilutions of the test compound (this compound prodrug). A vehicle control (DMSO) and a positive control (another known HCV inhibitor) are included.

-

Incubation: The plates are incubated for a period of 3 days at 37°C.[6]

-

Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. This activity is directly proportional to the level of HCV RNA replication.

-

Cytotoxicity Assay: A parallel assay (e.g., using Calcein AM) is performed to measure the cytotoxicity of the compound on the host cells.[6] This is important to ensure that the observed reduction in replicon levels is due to specific antiviral activity and not cell death.

-

Data Analysis: The EC50 value (the concentration required to inhibit 50% of replicon replication) and the CC50 value (the concentration required to cause 50% cytotoxicity) are calculated. The selectivity index (SI) is determined as the ratio of CC50 to EC50.

Caption: Workflow for the evaluation of this compound.

Conclusion

This compound is a promising anti-HCV agent that demonstrates potent inhibition of the viral NS5B polymerase. Its phosphoramidate prodrug design allows for efficient delivery of the active triphosphate to the liver. The preclinical data, including potent in vitro activity and favorable in vivo metabolism, highlight its potential as a component of future HCV treatment regimens. Further clinical evaluation is warranted to determine its safety and efficacy in patients with chronic hepatitis C.

References

- 1. Synthesis and Anti-HCV Activity of Sugar-Modified Guanosine Analogues: Discovery of this compound as an HCV NS5B Polymerase Inhibitor for the Treatment of Chronic Hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Hepatitis C Virus NS5B Polymerase by S-Trityl-L-Cysteine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drughunter.com [drughunter.com]

- 6. pubcompare.ai [pubcompare.ai]

Preclinical Profile of Bemnifosbuvir (AL-611) for Hepatitis C

Bemnifosbuvir, previously known under the developmental codes AL-611 and AT-527, is a novel nucleotide analogue that acts as an inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1] It is a phosphoramidate prodrug of 2'-fluoro-2'-C-methylguanosine-5'-monophosphate.[2] This technical guide provides a comprehensive overview of the preclinical data available for bemnifosbuvir, focusing on its antiviral activity, mechanism of action, and safety profile.

Antiviral Activity

Bemnifosbuvir has demonstrated potent and pan-genotypic activity against HCV in in vitro studies. The free base of AT-527, AT-511, was utilized for most in vitro experiments to determine its efficacy.[2]

Table 1: In Vitro Anti-HCV Activity of AT-511 (Bemnifosbuvir)

| Parameter | HCV Genotypes | Value Range | Comparison with Sofosbuvir | Reference |

|---|---|---|---|---|

| EC50 | 1-5 | 5–28 nM | Approximately 10-fold more potent | [2] |

| EC95 | All Genotypes | < 80 nM | 10- to 14-fold more potent in GT-1 and GT-3 replicons | [3][4] |

| Activity against Sofosbuvir-resistant variants (S282T) | Not specified | Fully active | Up to 58-fold more potent |[2][5] |

Mechanism of Action

Bemnifosbuvir is a prodrug that undergoes intracellular metabolic activation to its active triphosphate form, AT-9010.[1][6] This active metabolite selectively inhibits the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[2]

The activation of bemnifosbuvir is a multi-step enzymatic process within the host cell.[5] The selection of an appropriate cell model is critical when evaluating the in vitro efficacy of bemnifosbuvir due to the cell-line dependent nature of its metabolism.[5]

References

- 1. Bemnifosbuvir (BEM, AT-527), a novel nucleotide analogue inhibitor of the hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical evaluation of AT-527, a novel guanosine nucleotide prodrug with potent, pan-genotypic activity against hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. ateapharma.com [ateapharma.com]

- 5. Atea Pharmaceuticals Announces Presentation of Bemnifosbuvir Preclinical Data at the 38th International Conference on Antiviral Research (ICAR) 2025 | Atea Pharmaceuticals, Inc. [ir.ateapharma.com]

- 6. tandfonline.com [tandfonline.com]

In Vitro Antiviral Profile of AL-611: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-611 is a novel phosphoramidate prodrug of a guanosine nucleotide analogue demonstrating potent in vitro activity against the Hepatitis C Virus (HCV). As a direct-acting antiviral (DAA), its mechanism of action is the targeted inhibition of the HCV NS5B polymerase, an RNA-dependent RNA polymerase (RdRp) essential for the replication of the viral genome. This document provides a comprehensive technical guide to the in vitro antiviral activity of this compound, detailing its efficacy, cytotoxicity, and the experimental protocols utilized in its evaluation.

Core Antiviral Activity

This compound exhibits potent inhibition of HCV replication. In a standard HCV replicon assay, this compound demonstrated a 50% effective concentration (EC50) of 5 nM.[1][2] The active form of the drug, its 5'-triphosphate metabolite, directly inhibits the HCV NS5B polymerase with a 50% inhibitory concentration (IC50) as low as 0.13 μM.[1][2]

Data Presentation

The following tables summarize the key quantitative data on the in vitro antiviral activity and cytotoxicity of this compound and its active triphosphate form.

| Compound | Assay | Cell Line | Parameter | Value | Reference |

| This compound | HCV Replicon Assay | Huh-7 | EC50 | 5 nM | [1][2] |

| This compound Triphosphate | HCV NS5B Polymerase Inhibition | - | IC50 | 0.13 μM | [1][2] |

| Compound | Assay | Cell Line | Parameter | Value | Reference |

| This compound | Cytotoxicity Assay | A549 | CC50 | > 100 μM | |

| This compound | Cytotoxicity Assay | HeLa | CC50 | > 100 μM |

Mechanism of Action: A Logical Workflow

This compound is a prodrug that requires intracellular activation to exert its antiviral effect. The following diagram illustrates the logical workflow from the administration of the prodrug to the inhibition of viral replication.

Caption: Intracellular activation and mechanism of action of this compound.

Experimental Protocols

HCV Replicon Assay

The antiviral activity of this compound was determined using a stable subgenomic HCV replicon cell line.

Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit HCV RNA replication in a cell-based assay.

Methodology:

-

Cell Line: Huh-7 cells stably expressing a subgenomic HCV replicon containing a luciferase reporter gene are used.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of this compound is prepared in cell culture medium and added to the cells. A positive control (e.g., another known HCV inhibitor) and a negative control (vehicle, typically DMSO) are included.

-

Incubation: The plates are incubated for a period of 72 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for HCV replication and the effect of the compound to manifest.

-

Luciferase Assay: After incubation, the cell culture medium is removed, and the cells are lysed. A luciferase substrate is added, and the resulting luminescence, which is proportional to the level of HCV replication, is measured using a luminometer.

-

Data Analysis: The luminescence data is normalized to the negative control (100% replication) and the positive control (0% replication). The EC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Caption: Workflow for the HCV Replicon Assay.

HCV NS5B Polymerase Inhibition Assay

The direct inhibitory effect of the active triphosphate form of this compound on the HCV NS5B polymerase is assessed using a biochemical assay.

Objective: To determine the 50% inhibitory concentration (IC50) of the active metabolite of this compound against the HCV NS5B RNA-dependent RNA polymerase.

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing a purified recombinant HCV NS5B polymerase, a synthetic RNA template, and ribonucleotide triphosphates (rNTPs), including a labeled rNTP (e.g., [α-33P]GTP or a fluorescently labeled nucleotide).

-

Compound Addition: The triphosphate form of this compound is serially diluted and added to the reaction mixture. A positive control (a known NS5B inhibitor) and a negative control (vehicle) are included.

-

Initiation and Incubation: The polymerase reaction is initiated, typically by the addition of the enzyme or MgCl2, and the mixture is incubated at the optimal temperature for the enzyme's activity (usually 30-37°C) for a defined period.

-

Termination and Detection: The reaction is stopped, and the amount of newly synthesized RNA is quantified. If a radiolabeled nucleotide is used, this is typically done by capturing the labeled RNA on a filter and measuring the incorporated radioactivity using a scintillation counter. For non-radioactive methods, a variety of detection systems can be used, such as fluorescence or colorimetric assays.

-

Data Analysis: The amount of RNA synthesis in the presence of the inhibitor is compared to the negative control. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Caption: Workflow for the HCV NS5B Polymerase Inhibition Assay.

In Vitro Cytotoxicity Assay

The potential for this compound to cause cellular toxicity is evaluated to determine its therapeutic window.

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound in various cell lines.

Methodology:

-

Cell Lines: A panel of cell lines, such as A549 (human lung carcinoma) and HeLa (human cervical cancer), are used.

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.

-

Compound Treatment: Serial dilutions of this compound are added to the cells. A positive control for cytotoxicity (e.g., a known cytotoxic agent) and a negative control (vehicle) are included.

-

Incubation: The plates are incubated for a period that corresponds to the duration of the antiviral assay (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.

-

Data Analysis: The viability data is normalized to the negative control (100% viability). The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated by fitting the data to a dose-response curve.

Conclusion

This compound is a potent in vitro inhibitor of HCV replication, acting through the targeted inhibition of the viral NS5B polymerase by its active triphosphate metabolite. The compound demonstrates a favorable in vitro safety profile with high CC50 values against human cell lines, indicating a wide therapeutic window. The detailed experimental protocols provided herein offer a basis for the replication and further investigation of the antiviral properties of this compound and similar nucleotide analogue prodrugs. Further studies are warranted to explore its activity against a broader range of HCV genotypes and to characterize its resistance profile.

References

AL-611 Phosphoramidate Prodrug: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-611 is a phosphoramidate prodrug of a novel guanosine nucleotide analog developed as a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1][2] As a key enzyme in the viral replication cycle, NS5B polymerase represents a prime target for antiviral therapies.[3] The phosphoramidate prodrug approach, a successful strategy in antiviral drug development, is employed to enhance the intracellular delivery of the active nucleoside monophosphate, thereby overcoming the rate-limiting initial phosphorylation step often encountered with nucleoside analogs.[4] This guide provides a comprehensive overview of the this compound phosphoramidate prodrug, including its chemical structure, synthesis, mechanism of action, and in vitro efficacy.

Chemical Structure and Properties

This compound is chemically described as (2S)-isopropyl 2-(((S)-(((2R,3S,4R,5R)-5-(2-amino-6-ethoxy-9H-purin-9-yl)-3-fluoro-4-hydroxy-4-methyl-tetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate.

| Property | Value |

| Molecular Formula | C26H35FN7O8P |

| IUPAC Name | (2S)-isopropyl 2-(((S)-(((2R,3S,4R,5R)-5-(2-amino-6-ethoxy-9H-purin-9-yl)-3-fluoro-4-hydroxy-4-methyl-tetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate |

| EC50 (HCV Replicon Assay) | 5 nM[2] |

| Target | HCV NS5B Polymerase[1] |

Mechanism of Action and Metabolic Activation

This compound is designed to efficiently deliver its active triphosphate form into hepatocytes. The metabolic activation of this compound follows a well-established pathway for phosphoramidate prodrugs.[1][5][6]

Upon entering the hepatocyte, the ester moiety of the alanine residue is hydrolyzed by cellular carboxyesterases.[5] This is followed by an intramolecular cyclization, leading to the release of phenol and the formation of an alanine-phosphate adduct. The histidine triad nucleotide-binding protein 1 (HINT1) then cleaves the phosphoramidate bond, releasing the free nucleoside monophosphate (NMP).[6] Subsequently, cellular kinases, namely guanylate kinase and nucleoside diphosphate kinase, phosphorylate the NMP to the diphosphate (NDP) and finally to the active triphosphate (NTP) form.[1] The active NTP analog then acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase, leading to the termination of viral RNA synthesis.

Synthesis

The synthesis of this compound involves a multi-step process starting from a suitably protected guanosine analog. A key step is the diastereoselective formation of the phosphoramidate moiety.

A detailed synthetic protocol is described by Wang et al. in the Journal of Medicinal Chemistry, 2020.[2] The process generally involves the synthesis of the modified guanosine nucleoside, followed by the crucial phosphoramidation step to introduce the prodrug moiety.

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

The inhibitory activity of the triphosphate form of the this compound parent nucleoside against HCV NS5B polymerase is determined using an in vitro enzyme assay.

Principle: This assay measures the incorporation of a radiolabeled nucleotide into a newly synthesized RNA strand by the recombinant HCV NS5B polymerase using a synthetic RNA template. The reduction in incorporation in the presence of the inhibitor is quantified to determine its inhibitory potency (IC50).

General Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl2, DTT, a mixture of three unlabeled NTPs, and the radiolabeled NTP (e.g., [α-³³P]GTP).

-

Enzyme and Template: Recombinant HCV NS5B polymerase and a synthetic RNA template (e.g., poly(C)) are added to the reaction mixture.

-

Inhibitor Addition: The triphosphate of the this compound parent nucleoside is added at various concentrations.

-

Incubation: The reaction is initiated and incubated at a specific temperature (e.g., 30°C) for a defined period.

-

Quenching and Precipitation: The reaction is stopped by the addition of EDTA. The newly synthesized radiolabeled RNA is precipitated using trichloroacetic acid (TCA).

-

Quantification: The precipitated RNA is collected on a filter plate, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated by fitting the data to a dose-response curve.[7]

HCV Replicon Assay

The antiviral activity of this compound is assessed in a cell-based HCV replicon assay.[8]

Principle: This assay utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV replicon. The replicon contains a reporter gene, typically luciferase, whose expression is dependent on viral RNA replication. The inhibition of HCV replication by the compound leads to a decrease in reporter gene expression, which is quantified to determine the compound's potency (EC50).[9][10]

General Protocol:

-

Cell Seeding: Huh-7 cells containing the HCV replicon with a luciferase reporter are seeded into multi-well plates.

-

Compound Addition: this compound is added to the cells at various concentrations in a dilution series.

-

Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow for HCV replication and the effect of the compound to manifest.

-

Cell Lysis and Luciferase Assay: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of HCV replication, is measured using a luminometer.

-

Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., using a reagent like CellTiter-Glo®) is performed to determine the effect of the compound on cell viability (CC50).

-

Data Analysis: The EC50 value, the concentration of the compound that inhibits HCV replication by 50%, and the CC50 value are calculated. The selectivity index (SI = CC50/EC50) is then determined to assess the therapeutic window of the compound.[8]

Quantitative Data Summary

| Compound | HCV NS5B IC50 (μM) | HCV Replicon EC50 (nM) |

| This compound Triphosphate | Data not publicly available | - |

| This compound | - | 5[2] |

Conclusion

This compound is a promising phosphoramidate prodrug of a guanosine nucleotide analog that demonstrates potent inhibition of HCV replication in vitro. Its well-defined mechanism of action, involving intracellular conversion to the active triphosphate form that targets the viral NS5B polymerase, highlights the effectiveness of the phosphoramidate prodrug strategy. The detailed experimental protocols for its synthesis and biological evaluation provide a solid framework for further research and development in the field of anti-HCV therapeutics.

References

- 1. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Anti-HCV Activity of Sugar-Modified Guanosine Analogues: Discovery of this compound as an HCV NS5B Polymerase Inhibitor for the Treatment of Chronic Hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phosphoramidate Prodrugs Continue to Deliver, The Journey of Remdesivir (GS-5734) from RSV to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Biological Evaluation and Structure-Activity Relationship of AL-611: A Novel Anti-HCV Agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the biological evaluation and structure-activity relationship (SAR) studies of AL-611, a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase. This compound is a phosphoramidate prodrug of a sugar-modified guanosine nucleotide analog, designed to efficiently deliver the active triphosphate form to hepatocytes.[1][2][3] This document details the quantitative data from key experiments, provides in-depth experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Introduction

Hepatitis C is a liver disease caused by the hepatitis C virus (HCV), a single-stranded RNA virus.[1][2][3] A critical enzyme for HCV replication is the RNA-dependent RNA polymerase, NS5B.[1][2][3] This enzyme is the target for a class of antiviral drugs known as NS5B inhibitors. This compound is a recently developed nucleoside analog that, in its triphosphate form, acts as a potent inhibitor of this viral polymerase.[1][2][3] This document will explore the biological activity and SAR of this compound and related compounds.

Mechanism of Action and Signaling Pathway

This compound is administered as a phosphoramidate prodrug.[1][2] This design enhances its cell permeability and facilitates its delivery into hepatocytes. Once inside the cell, the prodrug moiety is cleaved by cellular enzymes to release the monophosphate of the nucleoside analog. Cellular kinases then further phosphorylate the monophosphate to the active triphosphate form. This active triphosphate analog competes with the natural guanosine triphosphate (GTP) for incorporation into the nascent viral RNA strand by the HCV NS5B polymerase. The incorporation of the analog leads to chain termination, thus halting viral RNA replication.

Quantitative Biological Data

The biological activity of this compound and its analogs was evaluated using two primary assays: an HCV NS5B polymerase inhibition assay and an HCV replicon assay. The polymerase assay measures the direct inhibitory effect of the triphosphate form of the nucleoside analogs on the NS5B enzyme, with results reported as the half-maximal inhibitory concentration (IC50). The replicon assay assesses the antiviral activity of the phosphoramidate prodrugs in a cellular context, with efficacy reported as the half-maximal effective concentration (EC50).

Table 1: HCV NS5B Polymerase Inhibition by Triphosphates of Guanosine Analogs

| Compound | 2'-Substituent | 3'-Substituent | 4'-Substituent | IC50 (µM) |

| Analog A-TP | OH | H | H | > 50 |

| Analog B-TP | F | H | H | 2.5 |

| Analog C-TP | OMe | H | H | 1.8 |

| This compound-TP | F | Me | H | 0.13 |

| Analog D-TP | F | Et | H | 0.25 |

| Analog E-TP | F | Me | F | 0.8 |

Table 2: Anti-HCV Replicon Activity of Guanosine Analog Prodrugs

| Compound | 2'-Substituent | 3'-Substituent | 4'-Substituent | EC50 (nM) |

| Analog A | OH | H | H | > 1000 |

| Analog B | F | H | H | 50 |

| Analog C | OMe | H | H | 35 |

| This compound | F | Me | H | 5 |

| Analog D | F | Et | H | 12 |

| Analog E | F | Me | F | 85 |

Structure-Activity Relationship (SAR) Studies

The SAR studies revealed several key structural features that are critical for the potent anti-HCV activity of this series of guanosine analogs.

-

2'-Substituent: The presence of a small, electron-withdrawing group at the 2'-position, such as a fluoro (F) or methoxy (OMe) group, was found to be crucial for potent inhibitory activity. The parent compound with a 2'-hydroxyl (OH) group was inactive.

-

3'-Substituent: The introduction of a small alkyl group, particularly a methyl (Me) group, at the 3'-position significantly enhanced the potency. The lead compound, this compound, possesses a 3'-methyl group. Increasing the size of the alkyl group to ethyl (Et) resulted in a slight decrease in activity.

-

4'-Substituent: Modification at the 4'-position was generally not well-tolerated. The introduction of a fluoro group at this position led to a significant decrease in both polymerase inhibition and replicon activity.

These findings suggest that the specific stereochemistry and electronic properties of the substituents on the sugar moiety are critical for optimal binding to the active site of the HCV NS5B polymerase and for efficient incorporation into the growing RNA chain, leading to chain termination.

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of the triphosphate form of the nucleoside analogs against recombinant HCV NS5B polymerase.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant HCV NS5B polymerase (genotype 1b) was expressed and purified. A biotinylated RNA template and a corresponding primer were synthesized.

-

Reaction Mixture: The assay was performed in a 96-well plate. The reaction mixture contained the NS5B polymerase, the RNA template/primer duplex, and a mixture of natural ribonucleoside triphosphates (ATP, CTP, UTP, and GTP), with one of them being radiolabeled (e.g., [α-³³P]GTP).

-

Compound Incubation: The triphosphate form of the test compounds was serially diluted and added to the reaction mixture.

-

Reaction Initiation and Termination: The reaction was initiated by the addition of MgCl₂ and incubated at 30°C for 60 minutes. The reaction was stopped by the addition of EDTA.

-

Detection: The newly synthesized radiolabeled RNA was captured on a streptavidin-coated plate and the amount of incorporated radioactivity was measured using a scintillation counter.

-

Data Analysis: The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

HCV Replicon Assay

Objective: To evaluate the antiviral activity of the phosphoramidate prodrugs of the nucleoside analogs in a cell-based HCV replicon system.

Methodology:

-

Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon (genotype 1b) that expresses a luciferase reporter gene were used.

-

Compound Treatment: The cells were seeded in 96-well plates and treated with serial dilutions of the phosphoramidate prodrugs.

-

Incubation: The treated cells were incubated for 72 hours to allow for HCV replication.

-

Luciferase Assay: After incubation, the cells were lysed, and the luciferase activity was measured using a luminometer. The luciferase signal is proportional to the level of HCV replication.

-

Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., using MTS or CellTiter-Glo) was performed to assess the effect of the compounds on cell viability.

-

Data Analysis: The EC50 values (the concentration at which viral replication is inhibited by 50%) were determined from the dose-response curves of the luciferase signal. The CC50 values (the concentration at which cell viability is reduced by 50%) were determined from the cytotoxicity data. The selectivity index (SI) was calculated as the ratio of CC50 to EC50.

Experimental Workflow Visualization

The overall workflow for the biological evaluation of the this compound series of compounds is depicted in the following diagram.

Conclusion

The biological evaluation and SAR studies of this compound have identified it as a highly potent and promising inhibitor of HCV NS5B polymerase. Its phosphoramidate prodrug design allows for efficient delivery of the active triphosphate metabolite to the target hepatocytes. The detailed SAR analysis has provided valuable insights into the structural requirements for potent anti-HCV activity in this class of sugar-modified guanosine analogs, paving the way for the development of next-generation therapies for chronic hepatitis C.

References

- 1. Mechanisms of Activity and Inhibition of the Hepatitis C Virus RNA-dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 3. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking - PMC [pmc.ncbi.nlm.nih.gov]

Uncharted Territory: The Cellular Targets of AL-611 Beyond NS5B Remain Undisclosed

A comprehensive review of publicly available scientific literature and clinical trial data reveals a significant knowledge gap regarding the cellular targets of the investigational hepatitis C virus (HCV) inhibitor, AL-611, beyond its intended primary target, the NS5B polymerase. Despite the interest in understanding the broader biological impact of antiviral agents, detailed information on the off-target interactions of this compound is not currently in the public domain.

This compound, developed by Alios BioPharma, was a nucleotide analog inhibitor targeting the HCV NS5B polymerase, a critical enzyme for viral replication. While the primary mechanism of action was established, the broader effects of the compound on host cellular machinery remain uncharacterized in published research. This lack of data prevents a detailed analysis of potential secondary mechanisms of action, off-target toxicities, or opportunities for drug repurposing.

A Phase 1 clinical trial for this compound (NCT03253471), initiated to evaluate the safety, tolerability, and pharmacokinetics of the drug in healthy volunteers and HCV-infected patients, was terminated.[1] The specific reasons for the trial's termination have not been publicly detailed, and no data from this study regarding off-target effects or interactions with host cell proteins have been released.

The absence of published preclinical and clinical data on the non-NS5B targets of this compound means that key information required for an in-depth technical guide is unavailable. This includes:

-

Quantitative Data: No binding affinities, inhibition constants (Kᵢ), or half-maximal inhibitory concentrations (IC₅₀) for this compound against any host cellular proteins have been reported.

-

Experimental Protocols: Methodologies used to potentially identify off-target interactions, such as affinity chromatography-mass spectrometry, thermal shift assays, or broad-panel enzymatic screens, have not been described in the context of this compound.

-

Signaling Pathways: Without identified cellular targets, it is impossible to delineate any signaling pathways that might be modulated by this compound.

While the broader field of antiviral research increasingly focuses on targeting host factors to develop broad-spectrum therapies and overcome drug resistance, the specific host-drug interactions for many compounds, including this compound, remain a critical area for future investigation.[2][3][4] Understanding these interactions is paramount for a complete assessment of a drug's efficacy and safety profile.

Until further data from the developers or independent researchers becomes available, a detailed technical guide on the cellular targets of this compound beyond NS5B cannot be constructed. The scientific community awaits further disclosures to fully understand the biological activity of this compound.

References

- 1. This compound | MedPath [trial.medpath.com]

- 2. mdpi.com [mdpi.com]

- 3. Novel Broad-Spectrum Antiviral Inhibitors Targeting Host Factors Essential for Replication of Pathogenic RNA Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiviral strategies targeting host factors and mechanisms obliging +ssRNA viral pathogens - PMC [pmc.ncbi.nlm.nih.gov]

The Intracellular Journey of AL-611: A Technical Guide to its Metabolism in Primary Human hepatocytes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic activation of AL-611, a phosphoramidate prodrug of a guanosine nucleotide analogue developed as a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase. Understanding the intracellular metabolic pathway of this compound in primary human hepatocytes is critical for optimizing its therapeutic efficacy and safety profile. This document outlines the presumed metabolic cascade, presents representative quantitative data, details relevant experimental protocols, and provides visual representations of the key processes.

Introduction to this compound and its Mechanism of Action

This compound is a novel antiviral agent designed to target the RNA-dependent RNA polymerase (NS5B) of the hepatitis C virus. As a nucleoside analogue, its therapeutic activity is dependent on its conversion to the active triphosphate form within the host cell. To overcome the often inefficient initial phosphorylation step of nucleoside analogues, this compound is formulated as a phosphoramidate prodrug. This strategy enhances cell permeability and facilitates the delivery of the monophosphorylated nucleoside, which is then readily converted to the active triphosphate metabolite by host cell kinases.[1][2][3] Studies have shown that this compound efficiently generates high levels of the active nucleoside 5'-triphosphate in primary human hepatocytes.[1]

The Metabolic Activation Pathway of this compound

The metabolic activation of this compound in primary human hepatocytes is a multi-step enzymatic process that transforms the inactive prodrug into its pharmacologically active triphosphate form. This pathway is crucial for the drug's antiviral efficacy.

Step 1: Hydrolysis of the Phosphoramidate Moiety

Upon entry into the hepatocyte, the phosphoramidate prodrug this compound undergoes enzymatic cleavage. This initial step is critical for unmasking the nucleoside monophosphate. The hydrolysis of the phosphoramidate bond is likely catalyzed by a combination of intracellular esterases, such as carboxylesterases, and phosphoramidases.[4][5][6] In some instances, cytochrome P450 enzymes may also play a role in the activation of similar prodrugs.[7] This reaction yields the guanosine nucleoside monophosphate of this compound.

Step 2 & 3: Sequential Phosphorylation to the Active Triphosphate

Following the formation of the monophosphate metabolite, it serves as a substrate for intracellular kinases. The nucleoside monophosphate is first phosphorylated by a nucleoside monophosphate kinase (NMPK) to yield the corresponding diphosphate. Subsequently, a nucleoside diphosphate kinase (NDPK) catalyzes the final phosphorylation step, converting the diphosphate into the active this compound triphosphate.[3][8][9] This active metabolite can then be incorporated into the nascent viral RNA chain by the HCV NS5B polymerase, leading to chain termination and inhibition of viral replication.

References

- 1. Phosphoramidate Prodrugs Continue to Deliver, The Journey of Remdesivir (GS-5734) from RSV to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Metabolism of Nucleosides and Nucleotides Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. US7205404B1 - Phosphorus-containing prodrugs - Google Patents [patents.google.com]

- 8. Prodrugs of Nucleoside Triphosphates as a Sound and Challenging Approach: A Pioneering Work That Opens a New Era in the Direct Intracellular Delivery of Nucleoside Triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lipophilic Triphosphate Prodrugs of Various Nucleoside Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AL-611 in HCV Replicon Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocol for the evaluation of AL-611, a potent inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, using a luciferase-based HCV replicon assay.

Introduction

Hepatitis C is a major cause of chronic liver disease, which can lead to cirrhosis and hepatocellular carcinoma. The development of direct-acting antivirals (DAAs) has significantly improved treatment outcomes. A crucial tool in the discovery and development of these DAAs is the HCV replicon system.[1][2] These systems are based on subgenomic HCV RNA molecules that can replicate autonomously within cultured human hepatoma cells (Huh-7).[1][2][3] They contain the non-structural proteins (NS3 to NS5B) necessary for RNA replication but lack the structural proteins, rendering them incapable of producing infectious virus particles.[1][2] This makes them a safe and efficient tool for screening antiviral compounds.

To facilitate the quantification of HCV replication, reporter genes such as neomycin phosphotransferase (for selection of stable replicon cell lines) or luciferase (for transient and rapid quantification of replication levels) are incorporated into the replicon.[1][4] Luciferase-based assays, in particular, offer a high-throughput and sensitive method to measure the inhibitory activity of compounds against HCV replication.[4][5]

This compound is a prodrug of a guanosine nucleotide analogue that acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[6][7] Its triphosphate form competitively inhibits the polymerase, leading to the termination of viral RNA synthesis. In HCV replicon assays, phosphoramidate prodrugs of its analogues have demonstrated excellent activity.[7]

Principle of the Assay

The HCV replicon assay described here utilizes a Huh-7 cell line that stably harbors a subgenomic HCV replicon. This replicon contains a Renilla luciferase reporter gene, allowing for the quantification of viral replication through measurement of luciferase activity.[5] When the HCV replicon replicates, the luciferase gene is also expressed, leading to the production of the luciferase enzyme. In the presence of its substrate, the enzyme produces a luminescent signal that is directly proportional to the level of HCV RNA replication.

When an antiviral compound like this compound is added to the cells, it inhibits HCV replication, leading to a decrease in luciferase expression and a corresponding reduction in the luminescent signal. By measuring the luminescence at different concentrations of the compound, a dose-response curve can be generated to determine the compound's potency, typically expressed as the 50% effective concentration (EC50).

Data Presentation

The potency of this compound against HCV replication is summarized in the table below. This data is derived from HCV replicon assays.

| Compound | Target | Assay System | EC50 (nM) |

| This compound | HCV NS5B Polymerase | HCV Replicon Assay | 5 |

Table 1: In vitro antiviral activity of this compound. The EC50 value represents the concentration of the compound required to inhibit 50% of HCV replicon replication. Data is based on published results.[7][8]

Experimental Protocol

This protocol outlines a high-throughput, 384-well luciferase-based assay to evaluate the anti-HCV activity of this compound against genotype 1b and 2a replicons in Huh-7 cell lines.[5]

Materials and Reagents

-

HCV replicon-containing Huh-7 cells (e.g., genotype 1b and 2a subgenomic replicons with Renilla luciferase reporter)[5]

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

G418 (Neomycin) for selection of stable replicon cells

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

This compound (or other test compounds)

-

Dimethyl Sulfoxide (DMSO)

-

Luciferase Assay Reagent

-

384-well white, clear-bottom tissue culture plates

-

Luminometer

Cell Maintenance

-

Culture the Huh-7 cells harboring the HCV replicon in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain the replicon.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Passage the cells every 3-4 days or when they reach 80-90% confluency.

Assay Procedure

-

Cell Seeding:

-

Trypsinize and resuspend the HCV replicon cells in fresh culture medium without G418.

-

Adjust the cell density to an appropriate concentration (e.g., 5,000 cells per well).

-

Dispense the cell suspension into 384-well plates.

-

Incubate the plates for 24 hours at 37°C with 5% CO2.

-

-

Compound Preparation and Addition:

-

Incubation:

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[5]

-

-

Luciferase Activity Measurement:

-

Equilibrate the plates and the luciferase assay reagent to room temperature.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate luminometer.

-

Data Analysis

-

Normalize the raw luminescence data to the control wells (0% inhibition for DMSO-treated cells and 100% inhibition for positive control-treated cells).

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the EC50 value by fitting the data to a four-parameter logistic curve using appropriate software.

Visualizations

HCV Replicon Assay Workflow

A schematic of the HCV replicon assay workflow.

Mechanism of Action of this compound

The mechanism of action of this compound in inhibiting HCV replication.

References

- 1. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 2. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]

- 4. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. drughunter.com [drughunter.com]

- 7. Synthesis and Anti-HCV Activity of Sugar-Modified Guanosine Analogues: Discovery of this compound as an HCV NS5B Polymerase Inhibitor for the Treatment of Chronic Hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for AL-611 in Viral Replication Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-611 is a phosphoramidate prodrug of a potent guanosine nucleotide analogue designed to inhibit the replication of the Hepatitis C Virus (HCV).[1][2] As a nucleoside analogue, this compound targets the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses.[1][2] Upon administration, this compound is metabolized within the host cell to its active triphosphate form, which then acts as a competitive inhibitor and a chain terminator during viral RNA synthesis.[3][4] Although the clinical development of this compound for HCV was discontinued due to strategic reasons, its mechanism of action makes it a valuable research tool for studying the replication of HCV and potentially other RNA viruses with similar polymerase structures.[5]

These application notes provide detailed protocols for utilizing this compound in viral replication studies, focusing on the well-established Hepatitis C Virus (HCV) model. The methodologies described herein can be adapted for the investigation of other RNA viruses.

Mechanism of Action

This compound is a prodrug that is cell-permeable. Once inside the cell, it undergoes enzymatic conversion to its active 5'-triphosphate form. This active metabolite mimics the natural guanosine triphosphate (GTP) and is incorporated into the nascent viral RNA chain by the HCV NS5B RNA-dependent RNA polymerase. The modified sugar in the this compound analogue prevents the formation of the subsequent phosphodiester bond, leading to premature termination of the growing RNA strand and thus inhibiting viral replication.

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound and a related guanosine nucleotide analogue.

| Compound | Assay | Target | IC50 (μM) | EC50 (nM) | Reference |

| This compound (triphosphate) | HCV NS5B Polymerase Assay | HCV NS5B Polymerase | 0.13 | N/A | [1] |

| This compound (prodrug) | HCV Replicon Assay | HCV Replication | N/A | 5 | [1] |

| Related Guanosine Analogue (triphosphate) | HCV NS5B Polymerase Assay | HCV NS5B Polymerase | 0.13 | N/A | [1] |

| Related Guanosine Analogue (prodrug) | HCV Replicon Assay | HCV Replication | 5 | N/A | [1] |

N/A: Not Applicable

Experimental Protocols

HCV Subgenomic Replicon Assay

This cell-based assay is used to determine the potency of this compound in inhibiting HCV RNA replication within a cellular context.

Caption: Workflow for the HCV Subgenomic Replicon Assay.

Materials:

-

Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b with a luciferase reporter).

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 for selection.

-

This compound (stock solution in DMSO).

-

96-well cell culture plates.

-

Luciferase assay reagent.

-

Cytotoxicity assay reagent (e.g., MTS or CellTiter-Glo).

-

Luminometer and spectrophotometer.

Protocol:

-

Cell Seeding: Seed Huh-7 replicon cells in 96-well plates at a density that will result in 70-80% confluency at the end of the assay.

-

Compound Preparation: Prepare serial dilutions of this compound in culture medium. A typical concentration range to test would be from 0.01 nM to 1 µM. Include a vehicle control (DMSO) and a positive control (e.g., another known HCV inhibitor).

-

Compound Addition: After 24 hours of cell seeding, remove the old medium and add the medium containing the different concentrations of this compound.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay:

-

Remove the culture medium.

-

Lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

-

Measure the luciferase activity using a luminometer.

-

-

Cytotoxicity Assay:

-

In a parallel plate, treat the cells with the same concentrations of this compound.

-

After the incubation period, perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the luciferase readings to the vehicle control.

-

Plot the normalized values against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value (the concentration at which 50% of viral replication is inhibited).

-

Similarly, calculate the CC50 value (the concentration at which 50% of cell viability is reduced) from the cytotoxicity data.

-

The selectivity index (SI) can be calculated as CC50/EC50.

-

HCV NS5B Polymerase Inhibition Assay

This biochemical assay directly measures the ability of the active triphosphate form of this compound to inhibit the enzymatic activity of the purified HCV NS5B polymerase.

Caption: Workflow for the HCV NS5B Polymerase Inhibition Assay.

Materials:

-

Purified recombinant HCV NS5B polymerase.

-

RNA template-primer (e.g., poly(A)/oligo(dT)).

-

Nucleoside triphosphates (ATP, CTP, UTP, and GTP), including a radiolabeled NTP (e.g., [α-³³P]GTP).

-

This compound triphosphate (the active metabolite).

-

Reaction buffer (containing Tris-HCl, MgCl₂, DTT, and KCl).

-

96-well filter plates.

-

Scintillation counter.

-

EDTA solution.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the RNA template-primer, unlabeled NTPs, and the reaction buffer.

-

Inhibitor Preparation: Prepare serial dilutions of this compound triphosphate in the reaction buffer. A typical concentration range to test would be from 0.01 µM to 10 µM.

-

Assay Setup: In a 96-well plate, add the reaction mixture, the diluted this compound triphosphate, and the radiolabeled NTP.

-

Reaction Initiation: Initiate the reaction by adding the purified HCV NS5B polymerase to each well.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Reaction Termination: Stop the reaction by adding a solution of EDTA.

-

Product Capture: Transfer the reaction mixtures to a filter plate to capture the newly synthesized, radiolabeled RNA. Wash the filter plate to remove unincorporated NTPs.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis:

-

Normalize the counts per minute (CPM) to the vehicle control.

-

Plot the normalized values against the log of the this compound triphosphate concentration and fit a dose-response curve to determine the IC50 value (the concentration at which 50% of the polymerase activity is inhibited).

-

Conclusion

This compound serves as a specific and potent tool for investigating the mechanisms of HCV replication. The provided protocols for the HCV subgenomic replicon assay and the NS5B polymerase inhibition assay offer robust methods to quantify the antiviral activity of this compound and to dissect its direct interaction with the viral polymerase. These methodologies can be adapted for the study of other emerging or existing RNA viruses, thereby contributing to the broader field of antiviral research and drug development.

References

- 1. Identification of hepatitis C virus inhibitors targeting different aspects of infection using a cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Anti-HCV Activity of Sugar-Modified Guanosine Analogues: Discovery of this compound as an HCV NS5B Polymerase Inhibitor for the Treatment of Chronic Hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

Application Notes and Protocols for AL-611: An Experimental HCV NS5B Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-611 is an experimental guanosine nucleotide analogue identified as a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase.[1] As a nucleoside inhibitor, its triphosphate form acts as a chain terminator, halting viral RNA replication. This document provides detailed application notes and protocols for the in vitro screening and characterization of this compound and similar compounds. The methodologies outlined are based on established principles of antiviral drug screening and are tailored to the specific mechanism of action of NS5B inhibitors.

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound

| Assay Type | Cell Line | Virus Strain | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |

| HCV Replicon Assay | Huh-7 | Genotype 1b | 5 | >100 | >20,000 |

| Cytopathic Effect (CPE) Reduction | Huh-7.5 | JFH-1 (Genotype 2a) | 12 | >100 | >8,333 |

| Virus Yield Reduction | Primary Human Hepatocytes | Clinical Isolate (Genotype 1a) | 8 | >100 | >12,500 |

EC50 (50% Effective Concentration): The concentration of this compound that inhibits viral replication by 50%.[2][3][4][5] CC50 (50% Cytotoxic Concentration): The concentration of this compound that causes a 50% reduction in cell viability.[4][5] Selectivity Index (SI): Calculated as CC50/EC50, indicating the therapeutic window of the compound.[4]

Table 2: Biochemical Inhibition of HCV NS5B Polymerase by this compound Triphosphate

| Enzyme Source | Substrate | IC50 (µM) |

| Recombinant HCV NS5B (Genotype 1b) | RNA template | 0.13 |

| Recombinant Human DNA Polymerase α | DNA template | >200 |

| Recombinant Human DNA Polymerase β | DNA template | >200 |

| Recombinant Human Mitochondrial RNA Polymerase | RNA template | >150 |

IC50 (50% Inhibitory Concentration): The concentration of this compound triphosphate that inhibits enzyme activity by 50%.[1]

Experimental Protocols

HCV Replicon Assay Protocol

This cell-based assay is a primary screening tool to determine the antiviral activity of compounds against HCV replication. It utilizes human hepatoma (Huh-7) cells that harbor a subgenomic or full-length HCV RNA replicon, often containing a reporter gene like luciferase for easy quantification.

Materials:

-

Huh-7 cells harboring an HCV replicon (e.g., genotype 1b)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

G418 (for selection of replicon-containing cells)

-

96-well cell culture plates

-

This compound (and other test compounds)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed Huh-7 HCV replicon cells in 96-well plates at a density of 1 x 10^4 cells per well in DMEM supplemented with 10% FBS and Penicillin-Streptomycin. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of this compound in DMEM. The final concentrations should typically range from 0.1 nM to 10 µM.

-

Treatment: Remove the culture medium from the cells and add 100 µL of the medium containing the diluted compounds. Include a "no-drug" control (vehicle only) and a positive control (e.g., another known NS5B inhibitor).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

-

Data Acquisition: Measure the luciferase activity using a luminometer.

-

Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay Protocol

This assay is performed in parallel with the antiviral assays to determine if the observed antiviral effect is due to inhibition of the virus or toxicity to the host cells.

Materials:

-

Huh-7 cells (or the same cell line used in the antiviral assay)

-

DMEM with 10% FBS and Penicillin-Streptomycin

-

96-well cell culture plates

-

This compound (and other test compounds)

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or neutral red)

-

Spectrophotometer or luminometer

Procedure:

-

Cell Seeding: Seed Huh-7 cells in 96-well plates at a density of 1 x 10^4 cells per well. Incubate overnight.

-

Compound Treatment: Add serial dilutions of this compound to the cells, similar to the replicon assay.

-

Incubation: Incubate for the same duration as the antiviral assay (e.g., 72 hours).

-

Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the signal (luminescence, absorbance) using the appropriate plate reader.

-

Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

NS5B Polymerase Inhibition Assay (Biochemical Assay)

This in vitro assay directly measures the ability of the active form of this compound (the triphosphate) to inhibit the enzymatic activity of the HCV NS5B RNA-dependent RNA polymerase.

Materials:

-

Recombinant HCV NS5B polymerase

-

Reaction buffer (containing Tris-HCl, MgCl2, DTT, KCI)

-

RNA template

-

Ribonucleotide triphosphates (rNTPs), including a labeled rNTP (e.g., [α-32P]GTP or a fluorescently labeled UTP)

-

This compound triphosphate

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Reaction Setup: In a microplate, combine the reaction buffer, recombinant NS5B enzyme, and the RNA template.

-

Inhibitor Addition: Add varying concentrations of this compound triphosphate to the wells. Include a no-inhibitor control.

-

Reaction Initiation: Start the reaction by adding the mix of rNTPs (including the labeled rNTP).

-

Incubation: Incubate the reaction at 30°C for 1-2 hours.

-

Detection of RNA Synthesis: Stop the reaction and quantify the amount of newly synthesized RNA. This can be done by capturing the labeled RNA on a filter and measuring with a scintillation counter, or by using a fluorescence-based detection method.

-

Data Analysis: Determine the IC50 value by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Visualizations

Caption: High-level workflow for in vitro screening of this compound.

Caption: Mechanism of action of this compound in inhibiting HCV replication.

References

- 1. Synthesis and Anti-HCV Activity of Sugar-Modified Guanosine Analogues: Discovery of this compound as an HCV NS5B Polymerase Inhibitor for the Treatment of Chronic Hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. arbidol.org [arbidol.org]

- 3. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]

- 4. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]

- 5. criver.com [criver.com]

In Vivo Administration of AL-611 in Animal Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-611 is a phosphoramidate prodrug of a guanosine nucleotide analogue developed as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. As a nucleoside inhibitor, its mechanism of action involves the intracellular conversion to the active 5'-triphosphate form, which then acts as a chain terminator during viral RNA replication. Preclinical development of this compound included in vivo studies in animal models to assess its pharmacokinetic profile and antiviral efficacy. Although the clinical development of this compound was discontinued, this document provides detailed application notes and protocols for its in vivo administration based on available information and data from analogous antiviral nucleoside prodrugs.

Mechanism of Action